N'-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide
Description
N'-[(E)-(2-Methoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base derived from the condensation of furan-2-carbohydrazide and 2-methoxybenzaldehyde. Its structure features a furan ring, a hydrazone linkage (C=N), and a 2-methoxyphenyl substituent. The methoxy group at the ortho position of the phenyl ring enhances electron-donating effects, influencing both chemical reactivity and biological interactions.
Properties
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-17-11-6-3-2-5-10(11)9-14-15-13(16)12-7-4-8-18-12/h2-9H,1H3,(H,15,16)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUBUGTXTQIFKP-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide can be synthesized through the condensation reaction between furan-2-carbohydrazide and 2-methoxybenzaldehyde. The reaction is typically carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy group and furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the azomethine group (–NHN=CH–) and the furan ring, which can coordinate with metal ions. The compound’s biological activities are believed to result from its interaction with cellular targets, leading to disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Electronic Features
The table below highlights key structural variations and their implications:
Physicochemical and Crystallographic Properties
Crystal Packing :
- The dual-furan derivative () crystallizes in an orthorhombic system (space group Pbca) with intermolecular N-H···O hydrogen bonds (bond length: 2.89 Å), stabilizing its lattice .
- Halogenated derivatives () exhibit tighter molecular packing (density ~1.6 g/cm³) due to halogen-mediated van der Waals interactions .
Thermal Stability :
- Methyl-substituted furan derivatives () decompose at ~220°C, while hydroxylated analogs () show lower thermal stability (~180°C) due to hydrogen-bond disruption.
Biological Activity
N'-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological effects, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between furan-2-carboxylic acid hydrazide and 2-methoxybenzaldehyde in the presence of a suitable solvent such as methanol. The product is characterized using various spectroscopic techniques:
-
Infrared (IR) Spectroscopy : Characteristic absorption bands include:
- C=O stretch (amide) around 1620–1680 cm
- N-H stretch around 3180–3220 cm
- C=N stretch around 1550–1600 cm
- Nuclear Magnetic Resonance (NMR) Spectroscopy : The NMR spectrum reveals signals corresponding to the aromatic protons and the methoxy group, while NMR provides information about the carbon framework of the compound.
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various bacterial and fungal strains. In studies, it exhibited:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria.
- Notably, it demonstrated strong activity against pathogens such as Escherichia coli and Staphylococcus aureus, with MIC values ranging from to .
Anticancer Activity
Research has highlighted the anticancer potential of this compound through various in vitro studies:
- Cell Viability Assays : The compound exhibited substantial cytotoxic effects on neuroblastoma cell lines (SH-SY5Y and Kelly), with reductions in cell viability of up to 96% at specific concentrations .
- Mechanism of Action : It appears to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
| Cell Line | Viability Reduction (%) | Concentration (μM) |
|---|---|---|
| SH-SY5Y | 82 | 10 |
| Kelly | 96 | 10 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Study on Neuroblastoma Cells : A recent study evaluated the effectiveness of several hydrazone derivatives, including this compound. The results indicated that this compound was among the most potent against neuroblastoma cell lines, supporting its further investigation as a potential anticancer agent .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of various synthesized compounds, including this hydrazone derivative. The findings confirmed its effectiveness against multiple bacterial strains, emphasizing its potential as an alternative to conventional antibiotics .
Q & A
Q. What are the common synthetic routes for N'-[(E)-(2-methoxyphenyl)methylidene]furan-2-carbohydrazide?
The compound is synthesized via Schiff-base condensation between furan-2-carbohydrazide and 2-methoxybenzaldehyde. Key steps include:
- Refluxing equimolar reactants in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) for 3–6 hours .
- Purification via recrystallization from dimethylformamide (DMF) or ethanol, yielding 70–85% purity .
- Optimization of solvent polarity and temperature to enhance imine bond formation and minimize side reactions .
Q. What standard characterization techniques are used to confirm its structure?
Essential methods include:
- X-ray crystallography : Determines crystal system (e.g., orthorhombic P2₁2₁2₁) and hydrogen-bonding motifs (e.g., O–H⋯N interactions) .
- Spectroscopy :
- IR: Peaks at ~1609 cm⁻¹ (C=N), 1656 cm⁻¹ (C=O), and 3133 cm⁻¹ (N–H) confirm hydrazone formation .
- ¹H/¹³C NMR: Resonances at δ 8.64 (s, imine proton) and δ 3.85 (s, OCH₃) validate substituent positions .
- Elemental analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 59.99% observed vs. 56.0% calculated) .
Q. How is preliminary biological activity screening conducted for this compound?
- Antimicrobial assays : Disk diffusion or microbroth dilution against Mycobacterium tuberculosis (H37Rv) and Gram-positive bacteria (e.g., S. aureus), with MIC values compared to isoniazid .
- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
Advanced Research Questions
Q. How do crystallographic challenges (e.g., noncentrosymmetric space groups) impact structural analysis?
Noncentrosymmetric crystals (e.g., P2₁2₁2₁) require careful refinement of anomalous scattering effects. Strategies include:
Q. How can conflicting biological activity data between studies be resolved?
Discrepancies in MIC values or cytotoxicity may arise from:
- Assay variability : Standardize inoculum size (e.g., 1×10⁵ CFU/mL) and incubation time (7–14 days for TB) .
- Structural analogs : Compare substituent effects (e.g., 4-fluoro vs. 2-methoxy groups) on target binding .
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
Q. What mechanistic insights exist for its antimycobacterial activity?
Proposed mechanisms include:
- Enzyme inhibition : Binding to M. tuberculosis enoyl-ACP reductase (InhA) via hydrazone-C=O interaction with NAD⁺ cofactor, validated via molecular docking (ΔG < -8 kcal/mol) .
- Metal chelation : Formation of Cu(II) or Co(II) complexes enhances lipophilicity and membrane penetration .
Q. How can reaction yields be optimized for scale-up synthesis?
- Solvent selection : Ethanol (dielectric constant ε = 24.3) improves imine condensation vs. DMF (ε = 36.7), reducing byproducts .
- Catalyst screening : p-Toluenesulfonic acid (0.5 eq.) increases yield to 90% vs. acetic acid (80%) .
- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes at 80°C .
Q. What strategies are used to establish structure-activity relationships (SAR)?
- Substituent variation : Introducing electron-withdrawing groups (e.g., –NO₂ at phenyl para) improves MIC against M. tuberculosis by 4-fold .
- Bioisosteric replacement : Replacing furan with thiophene increases logP (2.1 vs. 1.8), enhancing blood-brain barrier penetration .
- Crystallographic data : Planarity of the hydrazone moiety (torsion angle < 10°) correlates with DNA gyrase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
